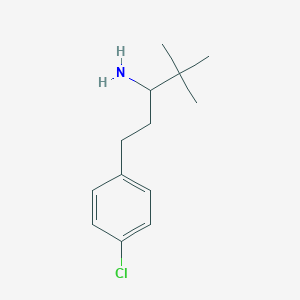

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" is a chemical entity that can be associated with a class of compounds that have been synthesized for various biological activities, including anticancer properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to understanding its potential synthesis and properties.

Synthesis Analysis

The synthesis of compounds related to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, a series of compounds were synthesized by modifying the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to produce potential histone deacetylase inhibitors (HDACIs) . These processes could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" has been characterized using various spectroscopic techniques, including NMR and IR, and confirmed by X-ray crystallography . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of such molecules, which are crucial for understanding their biological activities.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their ability to form C-C bonds with C-active nucleophiles and through their interactions with biological targets . The compounds exhibit selective inhibition of cancer cell proliferation, suggesting that "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" could also be designed to selectively interact with specific biological pathways or targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine" have been deduced from spectroscopic data and molecular docking studies . These compounds show selective cytotoxicity towards cancer cells, and their physical properties such as solubility and stability can be inferred from their chemical structures and the functional groups present.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The research on compounds structurally related to 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine has been focused on their synthesis and structural analysis. For example, a study on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcased the compound's formation via cyclization and highlighted the crystal packing characterized by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017). This study exemplifies the research interest in the synthesis methods and the structural properties of chlorophenyl derivatives, contributing to the broader understanding of their chemical behavior and potential applications.

Potential Anticancer Activity

Another significant area of research involves modifying the chemical structure of chlorophenyl derivatives to evaluate their potential anticancer activity. For instance, Rayes et al. (2019) synthesized a series of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, aiming to explore their potency as histone deacetylase inhibitors (HDACIs). Their work highlighted the synthesis process and the expected anticancer activity of these derivatives, marking an important step towards developing new therapeutic agents (Rayes et al., 2019).

Material Science and Polymer Synthesis

In the field of material science and polymer synthesis, research has been conducted on the use of aromatic amine ligands, including those related to chlorophenyl derivatives, for creating highly active catalyst systems. Kim et al. (2018) investigated catalyst systems for polymerizing 2,6-dimethylphenol, using various aromatic amine ligands, which demonstrated the efficiency of these systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) with high reaction rates and low by-product production (Kim et al., 2018).

Fluorescence Enhancement

The research also extends into the field of photochemistry, where Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including those similar to 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine. Their findings revealed that the introduction of N-phenyl substituents leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields, indicating the potential for developing high-efficiency fluorescent materials (Yang et al., 2002).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWCUAACDYXPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)